molecular formula C6H10ClN B11777548 rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride

rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride

Cat. No.: B11777548
M. Wt: 131.60 g/mol
InChI Key: LWWSHTRITJEGCB-RIHPBJNCSA-N
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Description

Historical Context of Bicyclic γ-Lactam Derivatives

Bicyclic γ-lactams, such as Vince lactam, emerged as pivotal scaffolds in medicinal chemistry during the late 20th century. The discovery of Vince lactam by Robert Vince in the 1970s marked a paradigm shift in nucleoside analog synthesis, enabling the production of antiviral agents like abacavir and peramivir. Early synthetic routes relied on Diels-Alder reactions between cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis and cyclization. However, challenges in achieving enantiomeric purity prompted the development of enzymatic resolution methods. For instance, Bradyrhizobium japonicum USDA 6 was identified as a source of (-)-γ-lactamase, enabling the production of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one with >99% enantiomeric excess.

The evolution of synthetic strategies for bicyclic γ-lactams reflects broader trends in asymmetric catalysis. Palladium-catalyzed 1,2-aminoacyloxylation, reported in 2023, expanded access to oxygenated 2-azabicyclo[2.2.1]heptanes, demonstrating the adaptability of these frameworks to diverse functionalization. Such advancements underscore the enduring importance of bicyclic γ-lactams in addressing synthetic and pharmacological challenges.

Significance of Stereochemical Configuration in Azabicycloheptane Systems

The stereochemical descriptor "rel-(1S,4R)" in this compound denotes the relative configuration of its chiral centers. This configuration governs both the compound’s reactivity and its biological interactions. For example, the (1S,4R) configuration is critical in the synthesis of (1R,4S)-1-amino-4-hydroxymethyl-2-cyclopentene hydrochloride, a precursor to carbocyclic nucleosides with antiviral activity.

Nuclear magnetic resonance (NMR) studies have elucidated the stereochemical outcomes of synthetic routes. In the Diels-Alder reaction between vinyl acetate and pentachloro-1-azacyclopentadiene, the unexpected formation of 2-azabicyclo[2.2.1]hept-2-ene (rather than the 1-aza isomer) was attributed to equilibrium shifts favoring the 2-aza diene intermediate. Such findings highlight the sensitivity of azabicycloheptane synthesis to reaction conditions and substrate stereoelectronics.

Key Stereochemical Features Impact on Synthesis
Relative configuration (1S,4R) Dictates regioselectivity in cycloaddition
Axial chirality in bicyclic framework Influences enzymatic resolution efficiency
Syn vs. anti periplanar arrangements Affords distinct NMR coupling constants

Nomenclature and Structural Relationship to Vince Lactam

The systematic name This compound encodes critical structural details:

  • "Bicyclo[2.2.1]" : Indicates a fused ring system with two bridgehead carbons.
  • "2-aza" : Denotes a nitrogen atom at position 2 of the bicyclic framework.
  • "hept-5-ene" : Specifies a seven-membered ring with a double bond at position 5.

Structurally, this compound is a hydrochlorinated analog of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). While Vince lactam contains a ketone group at position 3, this compound replaces this with a protonated amine, stabilized by a chloride counterion. This modification enhances solubility in polar solvents, facilitating its use in aqueous-phase reactions.

The synthesis of this compound often begins with racemic 2-azabicyclo[2.2.1]hept-5-ene-3-one, which undergoes chemical or enzymatic resolution. For example, hydrolysis of (±)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester followed by intramolecular condensation yields enantiomerically enriched product.

Property This compound Vince Lactam
Molecular Formula C₆H₁₀ClN C₆H₇NO
Molecular Weight 131.60 g/mol 109.12 g/mol
Key Functional Groups Protonated amine, chloride counterion γ-Lactam (cyclic amide)
Synthetic Applications Precursor to carbocyclic nucleosides Intermediate for abacavir

Properties

Molecular Formula

C6H10ClN

Molecular Weight

131.60 g/mol

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]hept-5-ene;hydrochloride

InChI

InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H/t5-,6+;/m0./s1

InChI Key

LWWSHTRITJEGCB-RIHPBJNCSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1C=C2.Cl

Canonical SMILES

C1C2CNC1C=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]hept-5-ene derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Synthesis and Use in Drug Development

rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride serves as a precursor in the synthesis of various therapeutic agents:

  • Nucleoside Analog Synthesis : It is a crucial intermediate in the synthesis of carbocyclic nucleosides, which are important in antiviral therapies. For example, it has been utilized in the chemoenzymatic synthesis of the antiviral drug (-)-carbovir, which is effective against HIV .
  • Bredinin Analog Development : The compound has been employed in the synthesis of carbocyclic analogs of bredinin, a natural nucleoside antibiotic with notable antiviral properties. This synthesis highlights its potential to create novel compounds with enhanced biological activity .

Chemoenzymatic Synthesis of (-)-Carbovir

In a study published in the Journal of the Chemical Society, researchers demonstrated the use of rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one in the resolution process to produce (-)-carbovir using whole-cell catalysis. This method showcased the compound's role as an effective chiral building block for synthesizing enantiomerically pure drugs .

Synthesis of Carbocyclic Bredinin Analog

A research article detailed the synthesis of a novel carbocyclic analog of bredinin using rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one as a key precursor. This study emphasized the compound's versatility and potential applications in developing new therapeutic agents with improved efficacy against viral infections .

Summary Table of Applications

Application AreaDescriptionReference
Antiviral Drug SynthesisPrecursor for carbocyclic nucleosides like (-)-carbovir
Antibiotic DevelopmentSynthesis of bredinin analogs
Chemical ResearchVersatile building block for various synthetic pathways

Mechanism of Action

The mechanism of action of rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights critical distinctions between rel-(1S,4R)-2-azabicyclo[2.2.1]hept-5-ene hydrochloride and selected analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Stereochemistry
rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene HCl N/A† C₆H₁₀ClN 147.60 Double bond at 5-position; HCl salt (1S,4R) configuration
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one 79200-56-9 C₆H₇NO 109.12 Ketone at 3-position; Vince lactam derivative (1R,4S) configuration
1-Azabicyclo[2.2.1]heptane-3-carbonyl chloride 730925-03-8 C₇H₁₀ClNO 159.61 Carbonyl chloride substituent (1R,3S,4R)-rel
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate 921755-43-3 C₉H₁₅NO₂ 169.22 Ester group at 2-position (1R,2S,4R)-rel
3-Aminoethyl bicyclo[2.2.1]heptane carboxylate HCl 95630-75-4 C₁₀H₁₇NO₂·HCl 219.71 Amino and ester substituents; HCl salt (1R,2S,3R,4S)-rel

†CAS for the HCl salt is unspecified in evidence; the free base (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene is referenced under CAS 1309031-83-8 .

Key Observations :

  • Substituent Effects : The presence of a carbonyl chloride (730925-03-8) or ester group (921755-43-3) significantly alters reactivity, making these analogs more suited for acyl transfer or hydrolysis reactions compared to the parent amine .
  • Stereochemical Impact : The (1S,4R) configuration in the target compound contrasts with the (1R,4S) configuration in Vince lactam derivatives, leading to divergent applications in asymmetric synthesis .
  • Salt Forms : The hydrochloride salt form enhances solubility and stability for pharmaceutical use, unlike neutral analogs like the Vince lactam .

Physicochemical and Pharmacological Properties

Property rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene HCl (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one 1-Azabicyclo[2.2.1]heptane-3-carbonyl chloride
Melting Point 180–185°C (dec.) 98–100°C 45–50°C (liquid)
Solubility Water-soluble Soluble in THF, DCM Soluble in DCM, ether
LogP (Predicted) 1.2 0.8 2.1
Bioactivity Antiviral intermediate Chiral building block Acylating agent

Insights :

  • Solubility : The hydrochloride salt’s water solubility makes it preferable for aqueous reaction conditions or formulations, unlike hydrophobic analogs (e.g., 730925-03-8) .
  • Bioactivity : While the target compound is primarily a pharmaceutical intermediate, carbonyl chloride derivatives are reactive electrophiles used in peptide synthesis .

Biological Activity

rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride, commonly referred to as (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one, is a bicyclic compound with significant biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

  • Chemical Formula : C6H7NO
  • Molecular Weight : 109.13 g/mol
  • CAS Number : 130931-83-8
  • Purity : ≥ 97% .

The biological activity of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one is primarily attributed to its interaction with various enzymes and receptors in the body:

  • Sirtuin Activation : Recent studies have highlighted the role of small molecules like (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one in activating sirtuin enzymes, which are involved in cellular regulation and longevity. Sirtuins are NAD+-dependent deacetylases that play critical roles in metabolism and aging .
  • Neuraminidase Inhibition : The compound has been identified as a precursor for synthesizing potent neuraminidase inhibitors, which are crucial in treating viral infections .
  • GABA Aminotransferase Inhibition : It is also being explored as a potential inhibitor of GABA aminotransferase (GABA-AT), which could have implications for neurological disorders .

Antibacterial Activity

A study evaluated the antibacterial properties of derivatives of nicotine and related compounds, including (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one. The results indicated that certain derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting potential therapeutic applications .

Sirtuin Enzyme Activation Studies

Research into the activation of SIRT3 by small molecules demonstrated that compounds similar to (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one could enhance enzymatic activity under physiological conditions. This activation was characterized using kinetic assays to determine the effects on substrate deacetylation .

Data Tables

Property Value
Chemical Namerel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one
CAS Number130931-83-8
Molecular Weight109.13 g/mol
Purity≥ 97%
Biological ApplicationsNeuraminidase inhibition, GABA aminotransferase inhibition

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride to improve yield and enantiomeric purity?

  • Methodological Answer : Utilize stereoselective synthetic routes such as asymmetric catalysis or chiral auxiliary-mediated cyclization. For bicyclic amines, protocols involving ring-closing metathesis or intramolecular nucleophilic substitution (e.g., as seen in related bicycloheptane derivatives ) can be adapted. Monitor reaction progress via HPLC with chiral stationary phases to verify enantiopurity. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize racemization.

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT, COSY) to confirm bicyclic geometry and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration . Use ion chromatography to confirm hydrochloride counterion presence. For purity, employ reverse-phase HPLC with UV detection (210–254 nm) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC-UV and LC-MS to identify byproducts (e.g., hydrolysis or oxidation products). Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and thermal decomposition, as recommended for analogous bicyclic compounds .

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